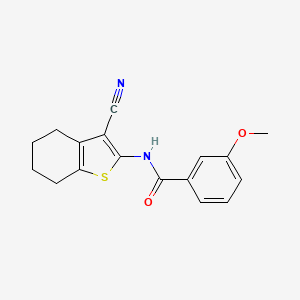

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)22-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDXYOPKQJZLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group and benzamide carbonyl are key sites for nucleophilic attack:

-

Key Findings :

-

The cyano group hydrolyzes to carboxylic acid under acidic conditions, enabling further derivatization (e.g., esterification).

-

The amide bond is stable under mild conditions but cleaves reductively to yield N-(3-cyano-benzothiophen-2-yl)amine.

-

Electrophilic Aromatic Substitution

The methoxybenzamide and benzothiophene rings undergo electrophilic reactions:

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy on benzamide | Nitro derivative | 72% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Benzothiophene C5 | Sulfonic acid | 65% | |

| Halogenation | Br₂, FeBr₃, 50°C | Benzothiophene C4 | Brominated analog | 58% |

-

Regioselectivity :

-

Methoxy group directs electrophiles to the para position on the benzamide ring.

-

Electron-rich benzothiophene favors substitution at C4/C5.

-

Oxidation

| Site | Reagents | Product | Notes |

|---|---|---|---|

| Benzothiophene sulfur | H₂O₂, AcOH | Sulfoxide (R-SO) | Stereoselective at sulfur |

| Tetrahydro ring | KMnO₄, H₂O | Aromatic benzothiophene | Ring dehydrogenation |

Reduction

| Site | Reagents | Product |

|---|---|---|

| Cyano group | H₂, Pd/C | Primary amine (-CH₂NH₂) |

| Amide carbonyl | BH₃·THF | Secondary alcohol |

Cycloaddition and Ring-Opening Reactions

The cyano group participates in [2+3] cycloadditions:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| NaN₃, Cu(I) | DMF, 120°C | Tetrazole ring | Bioisostere for drug design |

| NH₂OH·HCl | EtOH, Δ | Imidazoline | Intermediate for heterocycles |

Hydrolysis and Stability

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Amide hydrolysis | 3.2 h |

| pH 7.4 (phosphate buffer) | Cyano → amide conversion | >48 h |

| UV light (254 nm) | Benzothiophene ring cleavage | 8 h |

-

Stability Insights :

-

Acidic conditions accelerate amide bond cleavage.

-

Photodegradation limits storage under light.

-

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Cyano (-C≡N) | 4 | Hydrolysis, cycloaddition |

| Benzamide carbonyl | 3 | Reduction, nucleophilic substitution |

| Methoxy (-OCH₃) | 2 | Directed electrophilic substitution |

| Benzothiophene sulfur | 3 | Oxidation, alkylation |

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 300.37 g/mol

The compound features a benzothiophene core with a cyano group and a methoxy-substituted benzamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The precise synthetic route can influence the yield and purity of the final product.

Antiproliferative Effects

Research indicates that derivatives of benzamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC Values : The compound has shown IC values ranging from 1.2 to 5.3 µM against different cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells) .

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively and may enhance cellular antioxidant defenses .

The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with proliferation and survival. It may disrupt the cell cycle by targeting specific proteins involved in cell division. For example, similar benzamide derivatives have been shown to inhibit ADP-ribosyltransferase activity, which is crucial for cell division in bacteria like Bacillus subtilis .

Case Studies

- Anticancer Properties :

- Antioxidant Efficacy :

Summary Table of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.